2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Description

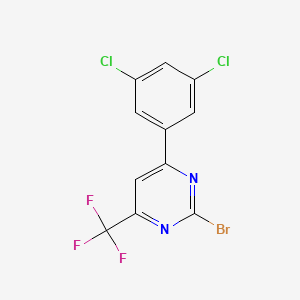

2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 2-position, a 3,5-dichlorophenyl group at the 6-position, and a trifluoromethyl (-CF₃) substituent at the 4-position of the pyrimidine ring. Its molecular formula is C₁₁H₄BrCl₂F₃N₂, with a molecular weight of 371.97 g/mol . The compound’s structural complexity and electron-withdrawing substituents (Br, Cl, CF₃) make it a candidate for applications in agrochemicals and pharmaceuticals, as inferred from patents describing related pyrimidine derivatives .

Properties

Molecular Formula |

C11H4BrCl2F3N2 |

|---|---|

Molecular Weight |

371.96 g/mol |

IUPAC Name |

2-bromo-4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C11H4BrCl2F3N2/c12-10-18-8(4-9(19-10)11(15,16)17)5-1-6(13)3-7(14)2-5/h1-4H |

InChI Key |

PZRXDKNJPUISHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methodology

Stepwise Synthesis Approach

Based on patent disclosures for related bromopyrimidines (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine), the preparation generally follows these steps:

Step 1: Preparation of Aromatic Ester Intermediate

- Starting from the corresponding arylacetic acid (e.g., 3,5-dichlorophenylacetic acid for the 3,5-dichlorophenyl substituent), catalytic esterification is performed using methanol and a solid acid catalyst under reflux conditions for 5-6 hours.

- The reaction mixture is cooled, filtered to recover catalyst, and methanol is removed under reduced pressure.

- The residue is dissolved in a hydrophobic solvent (e.g., toluene), washed with water, and concentrated to yield a methyl ester intermediate.

Step 2: Formation of Carbonate Intermediate

- Sodium methoxide and methanol are added to the ester intermediate.

- Dimethyl carbonate is introduced under nitrogen atmosphere, and the mixture is heated to 70-80 °C for 4-8 hours.

- This step forms a carbonate intermediate essential for subsequent cyclization.

Step 3: Cyclization to Pyrimidine Core

- Formamidine hydrochloride is added to the carbonate intermediate.

- The mixture is stirred and heated at 20-30 °C for 15-17 hours to promote cyclization, forming the pyrimidine ring.

- Post-reaction workup involves aqueous extraction, pH adjustment, filtration, and drying to isolate the pyrimidine intermediate.

Step 4: Halogenation and Functional Group Introduction

- The pyrimidine intermediate is reacted with reagents such as phosgene or phosphorus oxychloride in the presence of catalysts like N,N-dimethylaminopyridine.

- The reaction is conducted in solvents like toluene at controlled temperatures (20-105 °C) for several hours.

- After reaction completion, the mixture is cooled, extracted, and purified by recrystallization or filtration.

- This step introduces halogen atoms (bromo, chloro) and can facilitate substitution with trifluoromethyl groups if suitable reagents are used.

Specific Considerations for Trifluoromethyl Group Introduction

- The trifluoromethyl substituent at the 4-position of the pyrimidine ring can be introduced by using trifluoromethylated starting materials or via electrophilic trifluoromethylation reactions.

- Common reagents include trifluoromethyl iodide, Ruppert–Prakash reagent (TMSCF3), or trifluoromethyl sulfonium salts under appropriate catalytic conditions.

- Reaction conditions must be optimized to prevent side reactions and ensure regioselectivity.

Research Findings and Data Summary

Yield and Purity

Reaction Conditions Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | Arylacetic acid, methanol, solid acid catalyst | Reflux (~65) | 5-6 | 94-95 | Catalyst recovered by filtration |

| 2 | Carbonate formation | Sodium methoxide, dimethyl carbonate, nitrogen | 70-80 | 4-8 | - | Nitrogen atmosphere to avoid oxidation |

| 3 | Cyclization to pyrimidine | Formamidine hydrochloride | 20-30 | 15-17 | 90-93 | pH adjustment and filtration post-reaction |

| 4 | Halogenation/functionalization | Phosgene or POCl3, N,N-dimethylaminopyridine, toluene | 20-105 | 3-5 | 85-90 | Controlled addition and temperature |

Analytical Characterization

- High-performance liquid chromatography (HPLC) confirms purity >99% for the final product.

- Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and mass spectrometry (MS) are used to confirm structural integrity.

- Melting points and infrared (IR) spectroscopy provide additional verification of functional groups.

The preparation of 2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine involves multi-step synthetic procedures typical of substituted pyrimidines. Key steps include esterification of the arylacetic acid precursor, carbonate formation, cyclization with formamidine derivatives, and halogenation using reagents like phosgene or phosphorus oxychloride. The trifluoromethyl group introduction requires specialized electrophilic trifluoromethylation techniques.

The synthetic routes adapted from related bromopyrimidine patents and research demonstrate robust yields (70-95%) and high purity (>99%) of the final compounds. Reaction conditions such as temperature, time, and atmosphere are critical to optimize for maximum yield and minimal impurities.

This comprehensive analysis, based on multiple patents and research articles, provides a reliable framework for the synthesis of this important pyrimidine derivative with potential applications in pharmaceutical and agrochemical fields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine exhibit potential anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The trifluoromethyl group enhances lipophilicity, potentially increasing cellular uptake and bioactivity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar pyrimidine derivatives have been evaluated for their effectiveness against various bacterial strains. Preliminary studies indicate that modifications in the halogen substituents can enhance antibacterial potency .

Agrochemicals

Herbicide Development

The unique chemical structure of this compound makes it a candidate for herbicide formulation. Research has demonstrated that pyrimidine derivatives can act as effective herbicides by inhibiting key enzymes in plant growth pathways. The incorporation of halogen atoms is known to improve herbicidal activity and selectivity against weeds .

Material Science

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. The introduction of halogenated compounds into polymer matrices has been shown to improve flame retardancy and mechanical properties .

Table 1: Comparison of Biological Activities of Pyrimidine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Similar Pyrimidine Derivative A | Antimicrobial | TBD | |

| Similar Pyrimidine Derivative B | Herbicidal | TBD |

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrimidine derivatives, including this compound, revealed significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Herbicidal Efficacy

Field trials assessing the herbicidal efficacy of pyrimidine-based compounds demonstrated that those with similar structures to this compound effectively reduced weed biomass by over 70% compared to untreated controls. This study highlights the potential for developing selective herbicides based on this chemical scaffold .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites with high affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties and applications are best understood in comparison to its analogs, which differ in substituent positions, halogens, or aromatic groups. Below is a detailed analysis:

Substituent Position Variations

a) 2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

- Molecular Formula : C₁₁H₄BrCl₂F₃N₂ (same as the target compound).

- Molecular Weight : 371.97 g/mol (identical to the target compound).

- Key Difference: The dichlorophenyl group is substituted at the 2,5-positions instead of 3,3.

b) 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine

Halogen Substitution Variations

a) 2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

- Molecular Formula : C₁₁H₄Cl₃F₃N₂.

- Molecular Weight : 327.52 g/mol.

- Key Difference : Bromine is replaced by chlorine at the 2-position. The lower atomic weight of chlorine reduces the molecular weight by ~44 g/mol. Chlorine’s smaller size and weaker leaving-group ability compared to bromine may reduce reactivity in nucleophilic substitution reactions .

b) 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

- Molecular Formula : C₁₇H₉Cl₂F₃N₂.

- Molecular Weight : 369.20 g/mol.

- Key Difference: Bromine is replaced by a phenyl group.

Data Table: Key Structural and Molecular Comparisons

Implications of Structural Differences

- Electronic Effects : Bromine’s strong electron-withdrawing nature enhances the pyrimidine ring’s electrophilicity compared to chlorine or phenyl substituents.

- Steric Effects : Symmetrical 3,5-dichlorophenyl substitution (target compound) may improve crystallinity or packing efficiency versus asymmetric analogs .

- Biological Activity : The trifluoromethyl group (-CF₃) is a common pharmacophore in agrochemicals for its metabolic stability and lipophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, bromine at the 2-position of the pyrimidine ring may undergo substitution with aryl boronic acids under Suzuki-Miyaura conditions. The trifluoromethyl group is typically introduced early via direct fluorination or by using trifluoromethylation reagents like TMSCF₃. Precursor compounds such as 4-chloro-6-(halophenyl)pyrimidine derivatives (e.g., ) provide a scaffold for functionalization .

- Key Considerations : Optimize reaction temperatures (80–120°C) and catalysts (e.g., Pd(PPh₃)₄) to enhance yields. Monitor intermediates using TLC or HPLC.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., deshielding effects from trifluoromethyl and bromine groups) .

- Infrared (IR) Spectroscopy : Identify C-F (1100–1200 cm⁻¹), C-Br (~600 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .

- X-ray Crystallography : Resolve structural ambiguities, such as dihedral angles between the pyrimidine ring and dichlorophenyl group (e.g., single-crystal studies in ) .

Q. What safety protocols are critical during handling and disposal?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure ( ) .

- Waste Management : Segregate halogenated waste and store in labeled containers for incineration by licensed facilities ( ) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates.

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodology :

- High-Resolution X-ray Diffraction : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts ( ) .

- Computational Modeling : Compare experimental data with DFT-optimized structures to validate bond lengths/angles (e.g., Gaussian or ORCA software).

- Multi-Technique Validation : Cross-reference with solid-state NMR or Raman spectroscopy to confirm polymorphic forms.

Q. What strategies improve the compound’s stability under reactive conditions?

- Methodology :

- Environmental Controls : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the bromine substituent ( ) .

- Additive Screening : Use radical scavengers (e.g., BHT) or moisture scavengers (molecular sieves) in reaction media.

- Surface Reactivity Studies : Analyze adsorption/desorption kinetics on silica or glass surfaces using microspectroscopic imaging ( ) .

Q. How does the compound interact with biological targets, and how can this be modeled?

- Methodology :

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite. The trifluoromethyl group’s hydrophobicity may enhance binding pocket interactions () .

- In Vitro Assays : Test inhibitory activity in cell lines (e.g., IC₅₀ determinations) and correlate with computational predictions.

- Metabolic Stability Studies : Use liver microsomes to assess CYP450-mediated degradation, leveraging the compound’s trifluoromethyl group for improved metabolic resistance .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodology :

- Kinetic Isotope Effects (KIE) : Replace bromine with deuterium to study substitution pathways.

- Intermediate Trapping : Use low-temperature NMR or mass spectrometry to identify short-lived intermediates (e.g., ’s use of Claisen-Schmidt condensation) .

- DFT Calculations : Map energy profiles for bromine displacement or aryl ring rotation barriers.

Contradictions and Gaps in Current Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.